molecular formula C9H15Cl3FN3 B2395904 1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride CAS No. 1707361-54-3

1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride

Cat. No.: B2395904
CAS No.: 1707361-54-3
M. Wt: 290.59
InChI Key: DCWLAKRKIDKYSE-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C9H15Cl3FN3 and a molecular weight of 290.59 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and contains a fluoropyridine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride typically involves the reaction of 3-fluoropyridine with piperazine in the presence of hydrochloric acid to form the trihydrochloride salt. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes to ensure the compound’s availability for research and development purposes .

Chemical Reactions Analysis

1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride can be compared with other similar compounds, such as:

  • 1-(2-Fluoropyridin-3-yl)piperazine
  • 1-(4-Fluoropyridin-2-yl)piperazine
  • 1-(3-Chloropyridin-2-yl)piperazine

These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique positioning of the fluorine atom in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)piperazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.3ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;;;/h1-3,11H,4-7H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWLAKRKIDKYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)F.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl3FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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